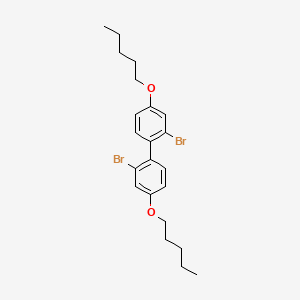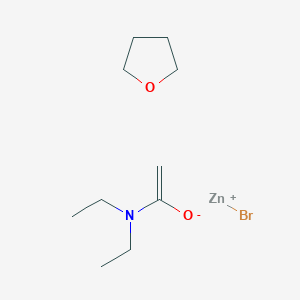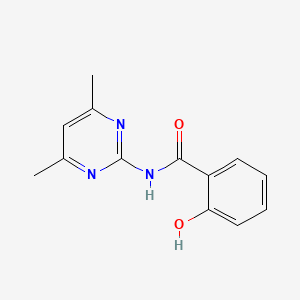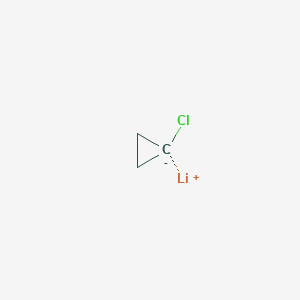
2,2'-Dibromo-4,4'-bis(pentyloxy)-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Dibromo-4,4’-bis(pentyloxy)-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of two bromine atoms and two pentyloxy groups attached to the biphenyl core. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dibromo-4,4’-bis(pentyloxy)-1,1’-biphenyl typically involves the bromination of 4,4’-bis(pentyloxy)-1,1’-biphenyl. This reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as carbon tetrachloride or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of 2,2’-Dibromo-4,4’-bis(pentyloxy)-1,1’-biphenyl may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Dibromo-4,4’-bis(pentyloxy)-1,1’-biphenyl can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The pentyloxy groups can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding biphenyl derivative without bromine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Substitution Reactions: Products include various substituted biphenyl derivatives.
Oxidation Reactions: Products include carbonyl compounds such as aldehydes or ketones.
Reduction Reactions: Products include the corresponding biphenyl derivative without bromine.
Aplicaciones Científicas De Investigación
2,2’-Dibromo-4,4’-bis(pentyloxy)-1,1’-biphenyl has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers.
Mecanismo De Acción
The mechanism of action of 2,2’-Dibromo-4,4’-bis(pentyloxy)-1,1’-biphenyl involves its interaction with various molecular targets. The bromine atoms and pentyloxy groups can participate in different chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially affecting cellular processes and pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’-Dibromo-4,4’-bis(2-ethylhexyl)-1,1’-biphenyl
- 2,2’-Dibromo-4,4’-bis(2-octyl-dodecyl)-1,1’-biphenyl
- 2,2’-Dibromo-4,4’-bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b’]dithiophene
Uniqueness
2,2’-Dibromo-4,4’-bis(pentyloxy)-1,1’-biphenyl is unique due to the presence of pentyloxy groups, which impart specific chemical properties and reactivity. This makes it distinct from other similar compounds that may have different alkyl or aryl substituents.
Propiedades
Número CAS |
376596-61-1 |
|---|---|
Fórmula molecular |
C22H28Br2O2 |
Peso molecular |
484.3 g/mol |
Nombre IUPAC |
2-bromo-1-(2-bromo-4-pentoxyphenyl)-4-pentoxybenzene |
InChI |
InChI=1S/C22H28Br2O2/c1-3-5-7-13-25-17-9-11-19(21(23)15-17)20-12-10-18(16-22(20)24)26-14-8-6-4-2/h9-12,15-16H,3-8,13-14H2,1-2H3 |
Clave InChI |
JJABTALVVDRZLX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCOC1=CC(=C(C=C1)C2=C(C=C(C=C2)OCCCCC)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(1H-Indol-3-yl)-N-[2-(1H-indol-3-yl)-2-oxoethyl]acetamide](/img/structure/B14241466.png)
![3-Methyl-2,2'-spirobi[bicyclo[2.2.1]heptane]-5,5'-diene](/img/structure/B14241470.png)

![6-[Chloro(dimethyl)silyl]hexyl 2-bromo-2-methylpropanoate](/img/structure/B14241485.png)
![Silane, [2,2-bis(ethylthio)ethenyl]trimethyl-](/img/structure/B14241491.png)

![(3R)-3-hydroxy-2-[(1S)-1-phenylethyl]-3H-isoindol-1-one](/img/structure/B14241497.png)
![2-Pyridin-2-yl-6-[10-(6-pyridin-2-ylpyridin-2-yl)anthracen-9-yl]pyridine](/img/structure/B14241499.png)
![1,1'-[1,4-Phenylenebis(methylene)]bis(1,4,7-triazonane)](/img/structure/B14241504.png)
![9-[4-(4-Ethenylphenyl)butyl]-9-borabicyclo[3.3.1]nonane](/img/structure/B14241508.png)

![4-[(4-Hexylphenyl)ethynyl]-2-methyl-1-[(4-propylphenyl)ethynyl]benzene](/img/structure/B14241522.png)

